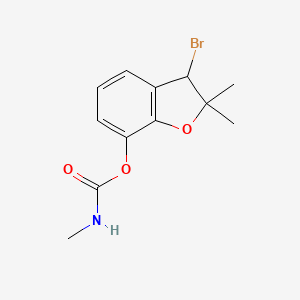

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate

Description

Properties

Molecular Formula |

C12H14BrNO3 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

(3-bromo-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |

InChI |

InChI=1S/C12H14BrNO3/c1-12(2)10(13)7-5-4-6-8(9(7)17-12)16-11(15)14-3/h4-6,10H,1-3H3,(H,14,15) |

InChI Key |

ZBXWMAFEAWZYHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate typically involves the bromination of 2,2-dimethyl-2,3-dihydrobenzofuran followed by the introduction of a methylcarbamate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methylcarbamate group is then introduced through a reaction with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Dehalogenated benzofuran derivatives.

Scientific Research Applications

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Activity Profiles

The following table summarizes key structural analogues and their biological activities, based on evidence from peer-reviewed studies and patents:

Key Structural-Activity Relationships (SARs)

Bromination Effects: Bromine substitution at positions 3 or 5 enhances antifungal and antitumor activities but may reduce cytotoxicity compared to non-brominated analogues. For example, compound 4 () showed lower cytotoxicity than its precursor, while brominated benzofurans in exhibited potent antifungal effects .

Carbamate Group Variations :

- Methylcarbamate : Found in this compound and carbofuran, this group contributes to insecticidal activity but is susceptible to detoxification via hydroxylation in resistant organisms .

- Diethylcarbamate : Used in coumarin derivatives (), this modification enhances metabolic stability and CNS penetration .

Substituent Positioning : Methoxy or hydroxy groups at C6/C7 (as in compound 4) correlate with cytotoxicity, while bulky groups like ethylsulfinyl or fluorophenyl () improve antifungal target binding .

Mechanistic Insights

- Insecticidal Activity : Carbofuran and its brominated analogue likely act via acetylcholinesterase inhibition, a common mechanism for carbamates. Resistance in mosquitoes involves enhanced detoxification through hydroxylation and conjugation pathways .

- Antifungal Synergy : Brominated benzofurans (e.g., compound 7 in ) show synergistic effects with amiodarone, suggesting multi-target mechanisms .

Q & A

What synthetic methodologies are optimal for introducing the bromine substituent in 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate?

Basic Research Focus

The bromination of benzofuran derivatives typically involves electrophilic aromatic substitution or directed ortho-metalation. For example, bromination at the 7-position can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or via regioselective functionalization of pre-synthesized intermediates. A common precursor, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, can be brominated using N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions .

Advanced Research Focus

Recent advancements include photochemical bromination or transition-metal-catalyzed cross-coupling to enhance regioselectivity. For instance, palladium-catalyzed C–H activation could allow direct bromination of the benzofuran scaffold, though this requires optimization of ligands and reaction conditions to avoid overhalogenation. Analytical techniques like HPLC and NMR should track by-products, such as di-brominated derivatives or ring-opening products .

How does the bromine atom influence the compound’s bioactivity compared to non-brominated analogs like carbofuran?

Basic Research Focus

The bromine atom enhances steric bulk and electronegativity, potentially increasing binding affinity to biological targets. For example, carbofuran (a non-brominated analog) exhibits nematicidal activity with an LC₅₀ of 260 µg/mL, while brominated derivatives may show improved potency due to stronger van der Waals interactions or halogen bonding with enzyme active sites .

Advanced Research Focus

Comparative molecular docking studies using enzymes like acetylcholinesterase (AChE) or cytochrome P450 can quantify the bromine’s role. In silico models may reveal that bromine stabilizes ligand-receptor complexes by occupying hydrophobic pockets or altering electron density in the benzofuran ring. Experimental validation via enzyme inhibition assays (e.g., Ellman’s method for AChE) is critical to correlate computational predictions with empirical data .

What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard for determining bond lengths, angles, and disorder patterns. For example, SHELXL can model disordered methyl groups (common in dihydrobenzofuran derivatives) by refining occupancy factors and anisotropic displacement parameters .

Advanced Research Focus

High-resolution synchrotron XRD or cryocrystallography (at ~100 K) improves data quality for low-occupancy bromine positions. Twinning or pseudo-symmetry in crystals may require specialized refinement protocols in SHELX or Olex2. Pair distribution function (PDF) analysis can complement XRD for amorphous or polycrystalline samples .

How can researchers address contradictions in stability data under basic conditions?

Basic Research Focus

Stability studies in aqueous media should monitor hydrolysis of the methylcarbamate group. For carbamate analogs, degradation pathways in basic conditions involve nucleophilic attack at the carbonyl carbon, forming phenolic by-products. Use HPLC-MS to quantify degradation products and derive rate constants .

Advanced Research Focus

Microemulsion systems (e.g., sodium bis(2-ethylhexyl)sulfosuccinate/isooctane/water) can stabilize the compound in basic media by encapsulating it in micelles, reducing hydrolysis. Spectroscopic techniques (e.g., UV-Vis kinetics) and molecular dynamics simulations elucidate how surfactant headgroups protect the carbamate moiety .

What computational strategies predict metabolic pathways for this compound?

Basic Research Focus

Use in silico tools like SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites. The bromine may slow oxidative metabolism (e.g., CYP450-mediated hydroxylation), increasing half-life compared to non-halogenated analogs .

Advanced Research Focus

Density functional theory (DFT) calculates activation energies for bond cleavage (e.g., methylcarbamate hydrolysis). Molecular dynamics simulations of liver microsomes can model interactions with metabolizing enzymes, guiding experimental LC-MS/MS studies to detect sulfation or glucuronidation metabolites .

How does the compound’s regioselectivity in electrophilic reactions compare to other benzofuran derivatives?

Basic Research Focus

The electron-donating methyl groups at C2 and the electron-withdrawing bromine at C3 create a polarized ring system, directing electrophiles to specific positions. Nitration or sulfonation reactions can map reactive sites, with comparative TLC or GC-MS analysis identifying major products .

Advanced Research Focus

Natural bond orbital (NBO) analysis and electrostatic potential maps derived from DFT calculations predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies substituent effects on reaction rates .

What analytical methods are most effective for quantifying trace impurities in synthesized batches?

Basic Research Focus

High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities like unreacted precursors or di-brominated by-products. Calibration curves using authentic standards ensure accurate quantification .

Advanced Research Focus

LC-QTOF-MS provides exact mass data for unknown impurities, enabling structural elucidation via fragmentation patterns. Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies stereochemical impurities in diastereomeric by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.